Menthofuran

Catalog No.
S604476
CAS No.
494-90-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthofuran

CAS Number

494-90-6

Product Name

Menthofuran

IUPAC Name

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3

InChI Key

YGWKXXYGDYYFJU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)OC=C2C

solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran; 3,9-Epoxy-p-mentha-3,8-diene; Menthofurane; NSC 315249;

Canonical SMILES

CC1CCC2=C(C1)OC=C2C

The exact mass of the compound Menthofuran is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Menthofuran is a highly reactive, naturally occurring bicyclic monoterpene furan, predominantly recognized as a critical trace constituent and degradation marker in Mentha species. Structurally derived from the oxidation of pulegone, it features an electron-rich furan ring fused to a chiral cyclohexane framework. In industrial and research procurement, menthofuran is primarily sourced for three distinct functions: as an ultra-sensitive analytical standard for flavor and fragrance quality control, as a proximate hepatotoxin standard in cytochrome P450 (CYP2A6) metabolism assays, and as a specialized chiral diene for Diels-Alder cycloadditions [1]. Its extreme organoleptic potency and high susceptibility to exothermic autoxidation make its purity, handling, and storage conditions critical factors in material selection, distinguishing it from more stable, bulk-processed monoterpenes like menthol or menthone [2].

Substituting menthofuran with its direct biosynthetic precursor, pulegone, or with major mint monoterpenes like menthol, fundamentally compromises both toxicological assays and synthetic workflows. In toxicology, pulegone requires upstream, variable cytochrome P450 bioactivation to become toxic, whereas menthofuran is the proximate toxin that directly generates the reactive gamma-ketoenal responsible for cellular damage, making it indispensable for standardized, bypass-model liver slice assays[1]. In organic synthesis, the lack of a furan ring in pulegone and menthol renders them completely inert as dienes in Diels-Alder cycloadditions, a reactivity profile exclusive to menthofuran among common mint-derived terpenes [2]. Furthermore, its sub-part-per-billion odor threshold means no other monoterpene can serve as an accurate analytical surrogate for quality control in essential oil processing.

Direct Hepatotoxicity and CYP450 Metabolic Bypassing

In comparative acute toxicity models, (+)-menthofuran demonstrates significantly higher and more direct hepatotoxicity than its precursor, (+)-pulegone. Studies indicate that menthofuran is approximately three times more toxic in acute intraperitoneal murine models, causing significant lethality at 200 mg/kg, whereas pulegone requires doses exceeding 400 mg/kg to achieve similar effects [1]. Because menthofuran acts as the proximate hepatotoxin that directly oxidizes to the reactive gamma-ketoenal, utilizing it in precision-cut liver slices bypasses the upstream CYP-mediated bioactivation required for pulegone [2].

Evidence DimensionAcute hepatotoxicity (lethality threshold) and metabolic activation requirement
Target Compound Data(+)-Menthofuran (High toxicity at 200 mg/kg; direct gamma-ketoenal precursor)
Comparator Or Baseline(+)-Pulegone (Lower toxicity at 400 mg/kg; requires upstream CYP activation)
Quantified Difference~3-fold higher acute toxicity
ConditionsIntraperitoneal injection in murine models and in vitro liver slice assays

Procuring menthofuran directly for toxicology assays eliminates metabolic conversion variability, providing a standardized baseline for evaluating gamma-ketoenal-induced cellular damage.

Ultra-Low Odor Threshold for Flavor Profiling

Menthofuran possesses an exceptionally low odor threshold of 0.1 to 0.2 ppb in air, which is orders of magnitude lower than primary mint constituents like menthol, which typically present thresholds in the parts-per-million range [1]. This extreme organoleptic potency means that even trace autoxidation of pulegone to menthofuran drastically alters the profile of essential oils, shifting them toward undesirable earthy or camphoraceous notes [2].

Evidence DimensionOdor threshold in air
Target Compound DataMenthofuran (0.1 - 0.2 ppb)
Comparator Or BaselineMenthol (Baseline ppm range)
Quantified Difference>1000-fold lower detection threshold
ConditionsOlfactory threshold testing in air

Buyers in the F&F industry must procure high-purity menthofuran as a critical analytical standard to quantify trace degradation and off-flavors in premium essential oils.

Selective Diels-Alder Diene Suitability

Unlike pulegone, which features an enone system, the electron-rich furan ring of menthofuran acts as a highly effective diene in Diels-Alder reactions. Menthofuran reacts quantitatively with dienophiles such as maleic anhydride or N-tethered maleimides at elevated temperatures (e.g., refluxing in toluene at 111 °C) to form stable cycloadducts [1]. This specific reactivity is not shared by other major mint monoterpenes, making menthofuran a unique chiral precursor for synthesizing fused heterocyclic systems like mintlactones and evodone [2].

Evidence DimensionDiels-Alder diene reactivity
Target Compound DataMenthofuran (Readily forms cycloadducts with maleimides/maleic anhydride)
Comparator Or BaselinePulegone / Menthol (Unreactive as dienes under standard conditions)
Quantified DifferenceExclusive diene reactivity enabling single-step adduct formation
ConditionsReflux in toluene with maleimide/maleic anhydride dienophiles

For synthetic chemists, menthofuran is procured specifically for its furan-mediated cycloaddition capabilities, which are impossible to achieve using standard monoterpene ketones or alcohols.

Exothermic Autoxidation and Handling Constraints

Menthofuran is highly susceptible to rapid, exothermic autoxidation when exposed to atmospheric oxygen, a property not observed in stable analogs like menthol or menthone. In industrial processing, the autoxidation of menthofuran is sufficiently exothermic to cause spontaneous combustion of high-surface-area materials, such as cleanup rags, within approximately 2 hours of exposure to ambient air [1]. This thermal instability requires strict handling protocols that are unnecessary for bulk mint monoterpenes [2].

Evidence DimensionAutoxidation exothermicity and stability
Target Compound DataMenthofuran (Highly exothermic, risk of spontaneous combustion on porous media)
Comparator Or BaselineMenthol (Stable under atmospheric oxygen)
Quantified DifferenceRapid exothermic degradation vs. long-term atmospheric stability
ConditionsAmbient air exposure on high-surface-area materials

Dictates strict procurement specifications for inert gas packaging (argon/nitrogen) and specialized handling protocols to prevent degradation and safety hazards.

Analytical Standard for Essential Oil Quality Control

Due to its ultra-low odor threshold (0.1-0.2 ppb), menthofuran is procured as a critical reference standard for GC-MS and GC-O (olfactometry) profiling. It is used to quantify trace autoxidation and off-flavor development in premium peppermint oils, where its presence must be strictly monitored and minimized [1].

Proximate Toxin Standard in In Vitro Hepatotoxicity Models

In pharmacological and toxicological screening, menthofuran is utilized in precision-cut liver slice assays to evaluate gamma-ketoenal-induced cellular damage. Procuring menthofuran directly bypasses the variable CYP450-mediated bioactivation required by pulegone, providing a more reproducible model for drug-induced liver injury[2].

Chiral Diene for Fused Heterocycle Synthesis

Leveraging its unique furan ring, menthofuran is employed as a chiral diene building block in Diels-Alder cycloadditions. It is specifically selected over other monoterpenes for the synthesis of complex natural products, including mintlactones and evodone, via reactions with maleic anhydride or maleimide dienophiles [3].

Physical Description

Bluish liquid, odour similar to that of menthol

XLogP3

3

Density

d154 0.97
0.960-0.970

GHS Hazard Statements

Aggregated GHS information provided by 1629 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1629 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1628 of 1629 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

494-90-6
17957-94-7

Wikipedia

(+/-)-menthofuran

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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